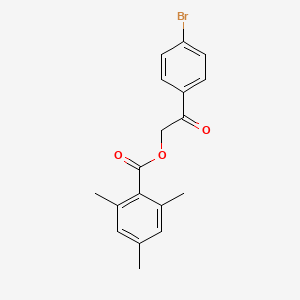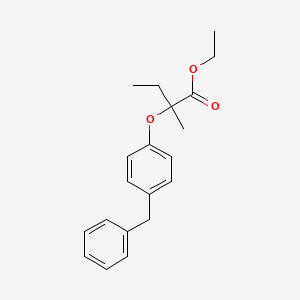
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylphenoxy group attached to a methylbutanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate typically involves the esterification of 2-(4-benzylphenoxy)-2-methylbutanoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-benzylphenoxy)-2-methylbutanoic acid.
Reduction: 2-(4-benzylphenoxy)-2-methylbutanol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenoxy)-2-methylbutanoate.
Applications De Recherche Scientifique
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-benzylphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-benzylphenoxy)-2-methylbutanoate can be compared with other similar compounds such as:
[2-(4-Benzylphenoxy)ethyl]diethylammonium chloride: A diphenylmethane analogue with antiestrogenic properties.
4-[2-(4-Benzylphenoxy)ethyl]morpholine: Another benzylphenoxy derivative with potential biological activities.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound in its respective fields.
Propriétés
Numéro CAS |
57081-27-3 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
ethyl 2-(4-benzylphenoxy)-2-methylbutanoate |
InChI |
InChI=1S/C20H24O3/c1-4-20(3,19(21)22-5-2)23-18-13-11-17(12-14-18)15-16-9-7-6-8-10-16/h6-14H,4-5,15H2,1-3H3 |
Clé InChI |
UHEJXDUHSHOROO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


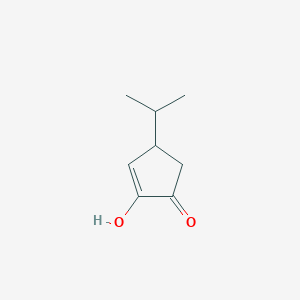
![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)
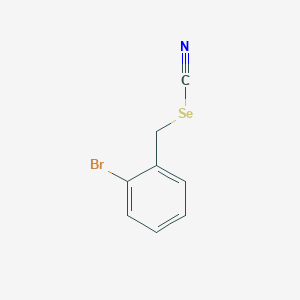
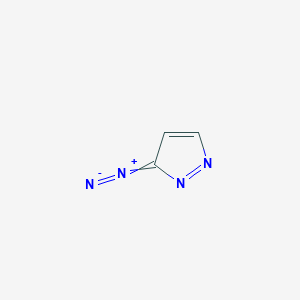

![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)

![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
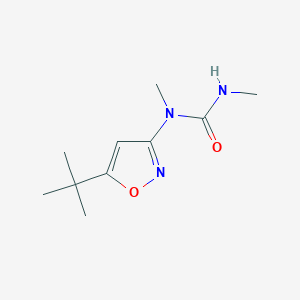

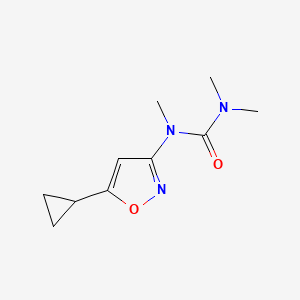
![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
